2-Iodo-4-(trifluoromethoxy)phenol

Vue d'ensemble

Description

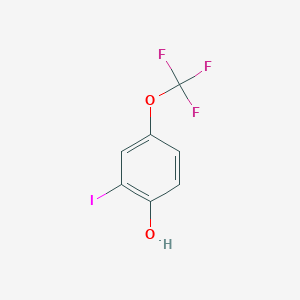

2-Iodo-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3IO2 It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Iodo-4-(trifluoromethoxy)phenol involves the iodination of 4-(trifluoromethoxy)phenol. The process typically uses N-iodosuccinimide as the iodinating agent in the presence of acetic acid and sulfuric acid. The reaction is carried out at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-Iodo-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the trifluoromethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.

Applications De Recherche Scientifique

Chemical Reactions

2-Iodo-4-(trifluoromethoxy)phenol can undergo several types of reactions:

- Nucleophilic Substitution : The iodine atom can be replaced by other substituents.

- Oxidation : The phenolic group can be oxidized to form quinones.

- Reduction : The compound can be reduced to modify the trifluoromethoxy group.

These reactions are facilitated by various reagents, including sodium hydroxide for substitution and potassium permanganate for oxidation.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has shown promise in biological studies:

- Enzyme Inhibition : Preliminary docking studies suggest that the trifluoromethoxy group may interact with enzyme active sites, potentially inhibiting specific metabolic enzymes .

- Antimicrobial Activity : Related phenolic compounds have demonstrated antimicrobial properties, indicating that this compound may exhibit similar effects against bacterial strains .

- Cytotoxicity Studies : In vitro assays have highlighted varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that halogenated phenolic compounds exhibit enhanced antimicrobial activity. This suggests that this compound could be effective against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent .

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. The interactions facilitated by the trifluoromethoxy group may lead to significant implications for drug design targeting diseases linked to these enzymes .

- Cytotoxicity Studies : Investigations into phenolic compounds reveal that those with strong electron-withdrawing groups demonstrate enhanced cytotoxic effects against cancer cell lines. This highlights the potential for this compound in developing new cancer therapies.

Mécanisme D'action

The mechanism of action of 2-Iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Iodo-2-(trifluoromethoxy)phenol

- 2-Iodo-5-(trifluoromethoxy)phenol

- 2-Iodo-4-(trifluoromethyl)phenol

Uniqueness

2-Iodo-4-(trifluoromethoxy)phenol is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the phenol ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.

Activité Biologique

2-Iodo-4-(trifluoromethoxy)phenol (CAS No. 405517-54-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The unique structural features of this compound, including the presence of an iodine atom and a trifluoromethoxy group, contribute to its lipophilicity and stability, which may enhance its interactions with biological targets.

The molecular formula of this compound is C_7H_4F_3IO_2. The trifluoromethoxy group is known to enhance the compound's hydrophobicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and antifungal properties. Preliminary studies suggest that this compound may possess similar effects due to its structural characteristics.

The mechanism of action of this compound likely involves interactions with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group may facilitate stronger binding interactions through hydrogen bonding or halogen bonding with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity of this compound.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Trifluoromethoxy)phenol | C_7H_5F_3O | Lacks iodine; serves as a precursor |

| 2-Iodo-4-fluoro phenol | C_7H_5FIO | Contains fluorine instead of trifluoromethoxy |

| 2-Iodo-5-(trifluoromethoxy)phenol | C_7H_5F_3IO | Different positioning of trifluoromethoxy |

| 2-Chloro-4-(trifluoromethoxy)phenol | C_7H_5ClF_3O | Chlorine instead of iodine; similar properties |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of related phenolic compounds, revealing that those with halogen substituents exhibited enhanced activity against various bacterial strains. This suggests that this compound may also show similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

- Enzyme Inhibition : Preliminary docking studies indicated potential interactions between the trifluoromethoxy group and enzyme active sites, suggesting that this compound could inhibit specific enzymes involved in metabolic pathways . Such inhibition could have implications for drug design targeting diseases where these enzymes play a crucial role.

- Cytotoxicity Studies : In vitro assays demonstrated that phenolic compounds with similar structural features had varying degrees of cytotoxicity against cancer cell lines. For instance, compounds exhibiting strong electron-withdrawing groups showed enhanced cytotoxic effects compared to their less substituted counterparts . This highlights the potential for this compound in cancer therapeutics.

Propriétés

IUPAC Name |

2-iodo-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGRJGJXZXHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.